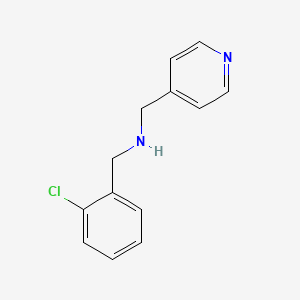

(2-Chloro-benzyl)-pyridin-4-ylmethyl-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

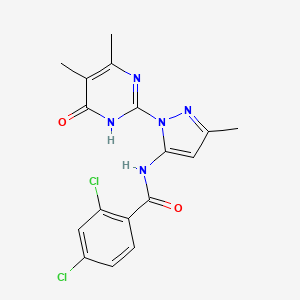

“(2-Chloro-benzyl)-pyridin-4-ylmethyl-amine” is a complex organic compound. It likely contains a benzyl group (a benzene ring attached to a CH2 group), a pyridin-4-ylmethyl group (a pyridine ring attached to a CH2 group), and an amine group (NH2). The “2-Chloro” indicates that a chlorine atom is attached to the second carbon of the benzyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzyl and pyridinyl groups, the introduction of the chlorine atom, and the attachment of the amine group. The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its benzyl, pyridinyl, and amine groups. The presence of the chlorine atom could also influence the structure, as chlorine is a highly electronegative atom that can form polar bonds .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the benzyl and pyridinyl groups could participate in aromatic substitution reactions, and the amine group could undergo reactions typical of amines, such as protonation or alkylation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar chlorine atom and the basic amine group could affect its solubility, boiling point, and melting point .Scientific Research Applications

Corrosion Inhibition

One of the applications involves the use of similar Schiff base compounds for corrosion inhibition. For instance, Ashassi-Sorkhabi et al. (2005) explored the corrosion inhibition of mild steel in hydrochloric acid by compounds like benzylidene-pyridine-2-yl-amine and its derivatives, finding that these Schiff bases are effective inhibitors. The study emphasizes the correlation between inhibition efficiency and quantum chemical parameters, suggesting potential applications in protective coatings and materials engineering Ashassi-Sorkhabi, Shaabani, & Seifzadeh, 2005.

Catalysis

Singh et al. (2017) described the synthesis of palladacycles from ligands with an indole core, which include pyridin-ylmethyl derivatives. These complexes have shown efficiency as catalysts for the Suzuki–Miyaura coupling and allylation of aldehydes. This research opens avenues for using related compounds in homogeneous catalysis, potentially improving the efficiency and selectivity of synthetic organic transformations Singh, Saleem, Pal, & Singh, 2017.

Coordination Polymers and Network Structures

Chakraborty, Maiti, & Paine (2013) investigated the influence of anion on the network structure of silver(I) coordination polymers using dicompartmental N,N-donor ligands, including pyridin-ylmethyl derivatives. The study highlights the role of ligand design in the formation of diverse polymeric structures, which could be critical for developing new materials with specific optical, magnetic, or catalytic properties Chakraborty, Maiti, & Paine, 2013.

Fluorescent Sensors

Nolan et al. (2006) synthesized Zinpyr family fluorescent sensors that incorporate pyridin-ylmethyl derivatives. These compounds exhibit midrange affinity for Zn(II) and improved selectivity, making them suitable for biological imaging applications. This research underscores the potential of such compounds in developing sensitive and selective probes for bioimaging and diagnostic applications Nolan, Jaworski, Racine, Sheng, & Lippard, 2006.

Organic Synthesis

Rohokale, Koenig, & Dhavale (2016) demonstrated the use of eosin Y photoredox catalysis for the synthesis of 2,4,6-trisubstituted pyridines from aryl ketones and benzyl amines. This method highlights the utility of related compounds in photoredox catalysis, offering a greener alternative for the synthesis of complex organic molecules Rohokale, Koenig, & Dhavale, 2016.

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1-pyridin-4-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c14-13-4-2-1-3-12(13)10-16-9-11-5-7-15-8-6-11/h1-8,16H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDXBICEGHWCLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCC2=CC=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2506435.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2506436.png)

![methyl 2-[N-(cyanomethyl)-2-(4-fluorobenzenesulfonyl)propanamido]acetate](/img/structure/B2506438.png)

![N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2506445.png)

![cyclobutyl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2506457.png)